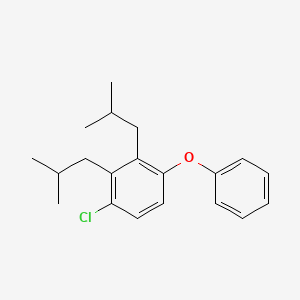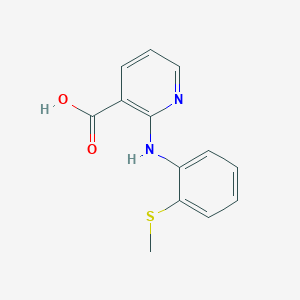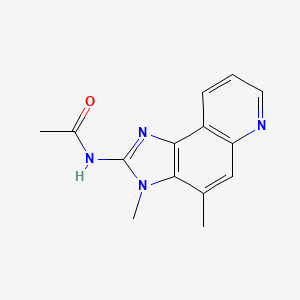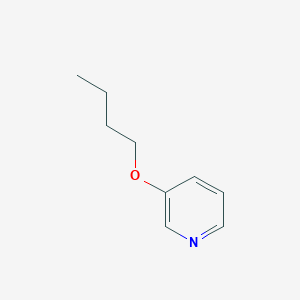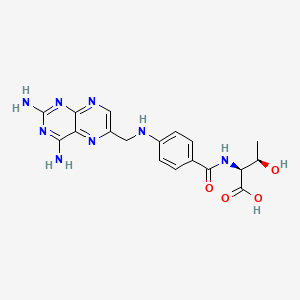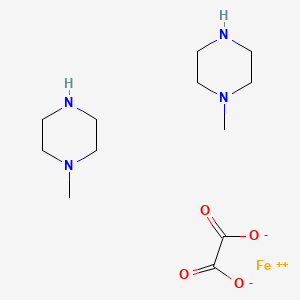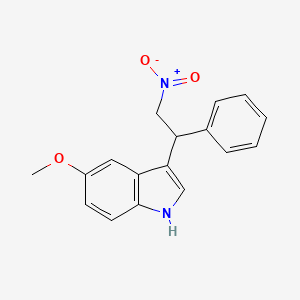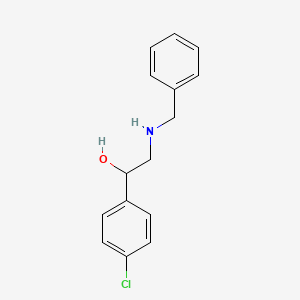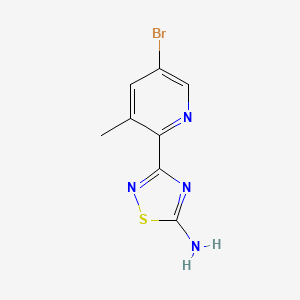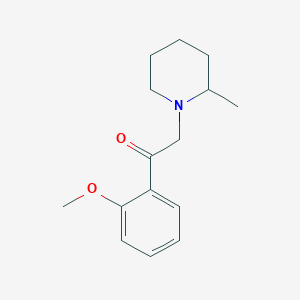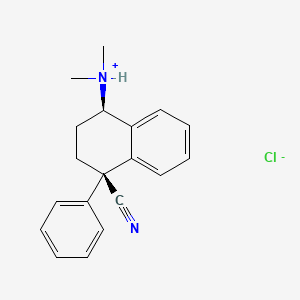
cis-1,2,3,4-Tetrahydro-4-cyano-1-dimethylamino-4-phenylnaphthalene hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1,2,3,4-Tetrahydro-4-cyano-1-dimethylamino-4-phenylnaphthalene hydrochloride: This compound is a derivative of 4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine and is known to act on the central nervous system by blocking the synaptosomal uptake of serotonin .
Méthodes De Préparation
The synthesis of cis-1,2,3,4-Tetrahydro-4-cyano-1-dimethylamino-4-phenylnaphthalene hydrochloride typically involves several steps:
Starting Material: The synthesis often begins with 4-hydroxy-1,2,3,4-tetrahydro-1-naphthalene.
Esterification: The hydroxyl group is esterified.
Amidation: The ester is then subjected to an acid-catalyzed amidation reaction to form the desired amine.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the cyano group.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like OsO4 for dihydroxylation and reducing agents for the cyano group . Major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted amines.
Applications De Recherche Scientifique
cis-1,2,3,4-Tetrahydro-4-cyano-1-dimethylamino-4-phenylnaphthalene hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its effects on neurotransmitter uptake, particularly serotonin.
Industry: The compound can be used in the development of new pharmaceuticals and chemical intermediates.
Mécanisme D'action
The primary mechanism of action for this compound involves the inhibition of serotonin uptake at synaptosomal sites in the brain. By blocking the reuptake of serotonin, it increases the availability of this neurotransmitter in the synaptic cleft, thereby enhancing mood and alleviating symptoms of depression . The molecular targets include serotonin transporters and various receptor sites involved in neurotransmission.
Comparaison Avec Des Composés Similaires
cis-1,2,3,4-Tetrahydro-4-cyano-1-dimethylamino-4-phenylnaphthalene hydrochloride can be compared with other similar compounds such as:
4-Phenyl-1,2,3,4-tetrahydro-1-naphthalenamine: This is the parent compound and shares similar structural features but lacks the cyano and dimethylamino groups.
2-[1-(4-Cyano-1,2,3,4-tetrahydronaphthyl)]propanenitrile: Another derivative with a similar core structure but different substituents.
1,2,3,4-Tetrahydronaphthalene: A simpler compound with a similar naphthalene core but without the functional groups that confer antidepressant properties.
The uniqueness of this compound lies in its specific functional groups that enhance its pharmacological activity, particularly its ability to inhibit serotonin uptake.
Propriétés
Numéro CAS |
52454-09-8 |
|---|---|
Formule moléculaire |
C19H21ClN2 |
Poids moléculaire |
312.8 g/mol |
Nom IUPAC |
[(1R,4R)-4-cyano-4-phenyl-2,3-dihydro-1H-naphthalen-1-yl]-dimethylazanium;chloride |
InChI |
InChI=1S/C19H20N2.ClH/c1-21(2)18-12-13-19(14-20,15-8-4-3-5-9-15)17-11-7-6-10-16(17)18;/h3-11,18H,12-13H2,1-2H3;1H/t18-,19-;/m1./s1 |
Clé InChI |
KXEHYHACSHCZFC-STYNFMPRSA-N |
SMILES isomérique |
C[NH+](C)[C@@H]1CC[C@@](C2=CC=CC=C12)(C#N)C3=CC=CC=C3.[Cl-] |
SMILES canonique |
C[NH+](C)C1CCC(C2=CC=CC=C12)(C#N)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


